5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride
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Overview
Description
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.70956 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and an azaspiro moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include multiple purification steps such as recrystallization, distillation, or chromatography to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Azaspiro[3.5]nonane hydrochloride
- 2-thia-7-azaspiro[3.5]nonane hydrochloride
- 2-Oxa-7-azaspiro[3.5]nonane hemioxalate
Uniqueness
5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride is unique due to its specific spirocyclic structure containing both sulfur and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C7H14ClNO2S |
---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
5λ6-thia-2-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)4-2-1-3-7(11)5-8-6-7;/h8H,1-6H2;1H |
InChI Key |
BVKRBIRIQPICNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)C2(C1)CNC2.Cl |
Origin of Product |
United States |
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